(Z)-methyl 2-(2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
This compound is an organic molecule with several functional groups. It contains an isoindoline group, which is a type of heterocycle. It also has an acetyl group, a thiazole group, and a methyl ester group. These groups could potentially confer interesting chemical properties to the molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the isoindoline group might be introduced via a condensation reaction, while the thiazole group could be formed via a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocycles and functional groups. The isoindoline and thiazole rings would add rigidity to the structure, while the acetyl and methyl ester groups could participate in hydrogen bonding .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the acetyl group could undergo hydrolysis to form a carboxylic acid and an alcohol. The thiazole ring could participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility would depend on the balance of hydrophilic and hydrophobic groups in the molecule. Its melting and boiling points would depend on the strength of the intermolecular forces .Scientific Research Applications
Synthesis and Biological Activities
A key area of research involves the synthesis of novel derivatives and their evaluation for various biological activities. For example, derivatives of this compound have been synthesized and assessed for anti-inflammatory, antimicrobial, and anticonvulsant activities. These studies often involve the use of different starting materials and reaction conditions to obtain compounds with potential therapeutic applications.
One study reported the synthesis of thiosemicarbazides, triazoles, and Schiff bases starting from a related compound, evaluating them as antihypertensive α-blocking agents due to their significant activity and low toxicity (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008). Another research synthesized and tested derivatives for anti-inflammatory activity using in vitro and in vivo models, highlighting the potential of these compounds in treating inflammatory conditions (Nikalje, Hirani, & Nawle, 2015).
Catalysis and Chemical Transformations
Research has also explored the use of related compounds in catalysis, particularly in transesterification and acylation reactions. These reactions are fundamental in organic synthesis and have implications in the development of pharmaceuticals and polymers. For instance, N-heterocyclic carbenes, which can be derived from similar structures, have been found efficient in mediating acylation of alcohols with esters, showcasing the versatility of these compounds in organic synthesis (Grasa, Kissling, & Nolan, 2002).
Material Science and Imaging
In material science, the compound's derivatives have been utilized in developing fluorescent chemosensors for metal ions, a crucial area for environmental monitoring and biological research. For example, a study described the synthesis of a highly selective fluorescent probe for Zn(2+), demonstrating the application of these compounds in living cell imaging (Saha, Chattopadhyay, Dhara, Mandal, Sarkar, Khuda-Bukhsh, Mukherjee, Helliwell, & Chattopadhyay, 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 2-[2-[2-(1,3-dioxoisoindol-2-yl)acetyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5S/c1-12-7-8-15-16(9-12)30-21(23(15)11-18(26)29-2)22-17(25)10-24-19(27)13-5-3-4-6-14(13)20(24)28/h3-9H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOGDOVCWCQSLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)S2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-methyl 2-(2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate |
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